molecular formula C9H11FN2O2 B3154336 3-amino-4-fluoro-N-methoxy-N-methylbenzamide CAS No. 774238-92-5

3-amino-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B3154336
CAS RN: 774238-92-5
M. Wt: 198.19 g/mol
InChI Key: ZIQDHQRPZYNBOH-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 . It is used in research and has potential applications in various fields .

Scientific Research Applications

Pharmacokinetics and Formulation

Research on the pharmacokinetics and safety of compounds like N,N-diethyl-3-methylbenzamide (deet) offers insights into how similar compounds might behave in biological systems. Deet, an effective insect repellent, has been studied for its rapid skin penetration, biodistribution, and complete metabolism and elimination in both humans and animals. It demonstrates the potential for topical safety when applied as recommended, although concerns about its interaction with other compounds and potential for side effects exist (H. Qiu, H. Jun, J. Mccall, 1998).

Synthetic Methodologies

Another relevant aspect is the synthetic methodologies for creating complex molecules. For instance, a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, reveals challenges and advancements in the synthesis of fluorinated compounds. This type of research is crucial for developing efficient, scalable methods to produce fluorinated analogs, potentially including compounds similar to 3-amino-4-fluoro-N-methoxy-N-methylbenzamide (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).

Antimicrobial and Anticancer Applications

The structural modification of compounds to enhance antimicrobial and anticancer activities is another area of significant interest. The review on the structure-activity relationship of antimetastatic compounds emphasizes the importance of functional groups like fluoro, methoxy, and amino in improving anticancer efficacy. This suggests that modifications incorporating such groups, as seen in 3-amino-4-fluoro-N-methoxy-N-methylbenzamide, could be a strategy for developing potent anticancer agents (S. K. Liew, Sharan Malagobadan, N. Arshad, N. H. Nagoor, 2020).

Environmental Applications

Concerning environmental applications, advanced oxidation processes (AOPs) for degrading nitrogen-containing compounds highlight the importance of chemical modifications to enhance degradation efficacy. This research points to the potential for using compounds with specific functional groups to address environmental contaminants, potentially extending to the environmental fate of compounds similar to 3-amino-4-fluoro-N-methoxy-N-methylbenzamide (Akash P. Bhat, P. Gogate, 2021).

Mechanism of Action

Target of Action

The primary target of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide is PDE10A (phosphodiesterase) . PDE10A is a remarkable enzyme that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

3-amino-4-fluoro-N-methoxy-N-methylbenzamide acts as a potent inhibitor of PDE10A . By inhibiting this enzyme, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This can result in changes in the signaling pathways that rely on these cyclic nucleotides .

Biochemical Pathways

The inhibition of PDE10A affects the cyclic nucleotide signaling pathways . These pathways play a key role in various physiological processes, including the regulation of inflammation, smooth muscle contraction, and neuronal signaling . The downstream effects of these changes can vary widely, depending on the specific cell type and physiological context .

Result of Action

The molecular and cellular effects of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide’s action would depend on the specific context in which it is used. Given its role as a PDE10A inhibitor, it could potentially influence a variety of cellular processes regulated by cyclic nucleotide signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .

properties

IUPAC Name

3-amino-4-fluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDHQRPZYNBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243740
Record name Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

774238-92-5
Record name Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774238-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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